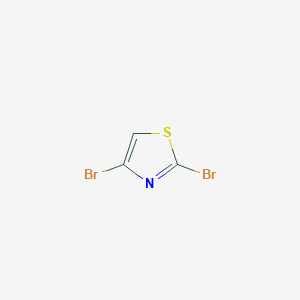

2,4-Dibromothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEJZKKVVUZXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961954 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-77-3 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dibromothiazole: A Technical Guide to its Chemical Properties, Structure, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,4-dibromothiazole, a key halogenated heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, spectroscopic data, and significant applications as a versatile building block in organic synthesis. Furthermore, it includes detailed experimental protocols for its synthesis and visual diagrams illustrating its synthetic pathways and reactivity, offering a thorough resource for laboratory and research applications.

Chemical Structure and Identification

This compound is a five-membered heterocyclic aromatic compound containing a thiazole (B1198619) ring substituted with two bromine atoms at positions 2 and 4.[1][2] This structure, featuring both nitrogen and sulfur heteroatoms, makes it a highly functionalized and reactive intermediate.[1] The presence of two bromine atoms provides two reactive sites for further chemical modification, particularly in cross-coupling reactions.[1]

Key identifiers for this compound are summarized below:

| Identifier | Value |

| IUPAC Name | 2,4-dibromo-1,3-thiazole[1][2] |

| Synonyms | This compound, DBT[1] |

| CAS Number | 4175-77-3[1][3][4] |

| Molecular Formula | C₃HBr₂NS[1][3][4] |

| SMILES String | Brc1csc(Br)n1[3][5][6] |

| InChI | 1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H[3][5][7] |

| InChI Key | MKEJZKKVVUZXIS-UHFFFAOYSA-N[3][5][7] |

Physicochemical Properties

This compound is typically an off-white or pale yellow to light amber crystalline powder or solid at room temperature.[1][2][8] It possesses a characteristic pungent or sulfurous odor.[1] The compound is stable under normal storage conditions but should be protected from light and moisture.[1]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 242.92 g/mol | [4][9] |

| Melting Point | 80-84 °C | [1][3][4][6][9] |

| Boiling Point | 242.8 °C at 760 mmHg | [1][10] |

| Density | 2.324 g/cm³ | [1] |

| Flash Point | 100.6 °C | [1] |

| LogP | 2.668 | [1][11] |

| Polar Surface Area (PSA) | 41.13 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton nuclear magnetic resonance spectrum of this compound in CDCl₃ shows a characteristic singlet at approximately δ 7.21 ppm, corresponding to the single proton at the C-5 position of the thiazole ring.[8]

-

¹³C NMR: The carbon NMR would show three distinct signals for the three carbon atoms in the thiazole ring.

-

IR Spectroscopy: Infrared spectroscopy can be used to identify functional groups, though specific peak assignments for this compound are not detailed in the provided results.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of 242.92 g/mol and shows a characteristic isotopic pattern due to the presence of two bromine atoms.[3][4]

Synthesis and Reactivity

This compound is not a naturally occurring compound.[1] It is produced synthetically, typically through the bromination of thiazole or 2-bromothiazole.[1][12][13] Reagents like elemental bromine or N-bromosuccinimide (NBS) are commonly used in an inert solvent.[1][12] The electron-withdrawing nature of the thiazole ring directs the electrophilic aromatic substitution.[1]

The reactivity of this compound is dominated by the two bromine substituents, which can be selectively displaced in various organic reactions. It is a key intermediate in cross-coupling reactions such as Suzuki and Stille couplings, allowing for the formation of new carbon-carbon bonds to create more complex molecules.[1]

Caption: Synthetic routes to this compound and its subsequent reactivity in forming bioactive compounds.

Experimental Protocols

Synthesis from 2,4-Thiazolidinedione

This protocol describes a general procedure for synthesizing this compound from 2,4-thiazolidinedione.[8]

Materials:

-

2,4-thiazolidinedione (19.5 mmol, 2.28 g)

-

Phosphorus tribromide (PBr₃) (87.0 mmol, 25.0 g)

-

Ice water (300 mL)

-

Sodium carbonate (solid)

-

Dichloromethane (DCM) (3 x 150 mL)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

A mixture of 2,4-thiazolidinedione and phosphorus tribromide is heated at 130°C for 30 minutes.

-

The reaction mixture is cooled to room temperature.

-

The mixture is then carefully diluted with 300 mL of ice water.

-

Neutralize the solution by adding solid sodium carbonate in portions until effervescence ceases.

-

The aqueous mixture is extracted three times with 150 mL of dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel, using an ethyl acetate/hexane gradient (e.g., 0:100 to 5:95) to yield this compound as light yellow crystals (yield: 71%).[8]

Caption: Workflow for the synthesis of this compound from 2,4-thiazolidinedione.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science.[1][2]

-

Pharmaceutical Intermediates: It is a precursor for various 2,4-disubstituted thiazole derivatives that exhibit a range of biological activities.[8] For instance, it is used in the synthesis of survival motor neuron (SMN) protein modulators, which are of interest for treating spinal muscular atrophy.[8]

-

Agrochemicals: The thiazole ring is a common feature in fungicides and other agrochemicals, and this compound serves as a key intermediate in their development.[1][2]

-

Synthesis of Natural Products: It has been employed as a starting material in the total synthesis of complex natural products, such as Melithiazole C, an antifungal agent.[8]

-

Materials Science: The compound is also explored in materials science for creating novel materials with specific electronic or optical properties.[2]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (STOT SE 3).[14]

-

Precautionary Measures: When handling, wear protective gloves, clothing, eye protection, and face protection.[10] Use only in a well-ventilated area and avoid breathing dust or fumes. Do not eat, drink, or smoke when using this product.[14]

-

Storage: Store in a locked, well-ventilated place, away from incompatible materials like strong oxidizing agents.[10][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 4175-77-3: 2,4-dibormothiazole | CymitQuimica [cymitquimica.com]

- 3. 2,4-二溴噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97 4175-77-3 [sigmaaldrich.com]

- 5. 2,4-二溴噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound(4175-77-3) 1H NMR [m.chemicalbook.com]

- 8. This compound | 4175-77-3 [chemicalbook.com]

- 9. 4175-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemscene.com [chemscene.com]

- 12. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

Synthesis of 2,4-Dibromothiazole from 2,4-Thiazolidinedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-dibromothiazole, a valuable building block in medicinal chemistry, from the readily available starting material 2,4-thiazolidinedione (B21345). This compound serves as a crucial intermediate in the preparation of various biologically active 2,4-disubstituted thiazole (B1198619) derivatives, including survival motor neuron (SMN) protein modulators.[1] This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.

Reaction Overview

The synthesis of this compound from 2,4-thiazolidinedione is achieved through a bromination reaction using a suitable brominating agent, such as phosphorus tribromide. This process involves the conversion of the dione (B5365651) functionality into a dibrominated aromatic thiazole ring.

Caption: Chemical transformation of 2,4-thiazolidinedione to this compound.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from 2,4-thiazolidinedione.

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus tribromide (PBr₃)

-

Ice water

-

Sodium carbonate (solid)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: A mixture of 2,4-thiazolidinedione (1.0 eq) and phosphorus tribromide (4.5 eq) is heated at 130°C for 30 minutes.

-

Quenching and Neutralization: The reaction mixture is cooled to room temperature and then carefully diluted with ice water. The mixture is neutralized by the batchwise addition of solid sodium carbonate until the cessation of gas evolution.

-

Extraction: After neutralization is complete, the aqueous mixture is extracted with dichloromethane (3 x volumes).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford this compound as light yellow crystals.[1]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis.[1]

| Parameter | Value |

| Starting Material | 2,4-Thiazolidinedione |

| Moles of Starting Material | 19.5 mmol |

| Mass of Starting Material | 2.28 g |

| Brominating Agent | Phosphorus Tribromide |

| Moles of Brominating Agent | 87.0 mmol |

| Mass of Brominating Agent | 25.0 g |

| Reaction Temperature | 130°C |

| Reaction Time | 30 min |

| Product | This compound |

| Product Appearance | Light yellow crystals |

| Mass of Product | 3.34 g |

| Yield | 71% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using standard analytical techniques. For instance, the ¹H NMR spectrum in CDCl₃ is expected to show a singlet at approximately δ 7.21 ppm, corresponding to the single proton on the thiazole ring.[1]

Conclusion

The synthesis of this compound from 2,4-thiazolidinedione using phosphorus tribromide is an effective method for producing this key synthetic intermediate. The protocol described provides a robust procedure with a good yield, enabling researchers and drug development professionals to access this versatile building block for the synthesis of novel thiazole-containing compounds with potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4-Dibromothiazole (CAS: 4175-77-3)

Introduction

This compound, with the CAS registry number 4175-77-3, is a halogenated five-membered heterocyclic compound.[1] It consists of a thiazole (B1198619) ring substituted with bromine atoms at the 2 and 4 positions.[1] This molecule is not naturally occurring but is synthesized for use as a crucial intermediate and building block in organic synthesis.[1] Its unique structure and the reactivity of its two bromine atoms make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty materials.[2][3][4] The thiazole scaffold is a key pharmacophore in many biologically active compounds, and this compound provides a versatile platform for constructing novel derivatives with potential therapeutic activity.[3][5][6]

Physicochemical and Spectroscopic Data

This compound is typically an off-white to pale yellow crystalline powder or solid at room temperature.[1][7] It is stable under normal storage conditions but should be protected from light and moisture.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4175-77-3 | [1] |

| Molecular Formula | C₃HBr₂NS | [1][8] |

| Molecular Weight | 242.92 g/mol | [8][9] |

| Melting Point | 80-84 °C | [1][9] |

| Boiling Point | 242.8 °C at 760 mmHg | [1] |

| Density | 2.324 g/cm³ | [1] |

| Appearance | White to light yellow powder/crystal | [7][10] |

| Solubility | Soluble in Methanol | [11] |

| LogP | 2.6681 | [1][8] |

| SMILES | BrC1=NC(Br)=CS1 | [8] |

| InChI Key | MKEJZKKVVUZXIS-UHFFFAOYSA-N |[9][12] |

Table 2: Spectroscopic Data Summary

| Technique | Data Summary | Source(s) |

|---|---|---|

| ¹H NMR | A singlet is observed around δ 7.21-7.52 ppm in CDCl₃, corresponding to the single proton at the 5-position of the thiazole ring. | [7][12] |

| ¹³C NMR | Full spectroscopic characterization, including ¹³C NMR, has been reported in literature focused on the synthesis of the complete family of bromothiazoles. | [13][14] |

| Mass Spec, IR | Available through various chemical data providers. |[12] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the bromination of thiazole or its derivatives.[1] Methods have been optimized to avoid the use of elemental bromine, relying instead on reagents like N-bromosuccinimide (NBS) or sequential bromination-debromination strategies.[1][13]

General Synthesis Workflow

The synthesis typically involves the electrophilic substitution on a thiazole precursor.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-Thiazolidinedione (B21345)

A documented method for producing this compound involves the treatment of 2,4-thiazolidinedione with phosphorus tribromide.[7]

Materials:

-

2,4-Thiazolidinedione (19.5 mmol, 2.28 g)

-

Phosphorus tribromide (87.0 mmol, 25.0 g)

-

Ice water (300 mL)

-

Solid sodium carbonate

-

Dichloromethane (DCM, 3 x 150 mL)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)/hexane solvent system

Procedure:

-

A mixture of 2,4-thiazolidinedione (1) and phosphorus tribromide is heated at 130°C for 30 minutes.[7]

-

The reaction mixture is cooled to room temperature.[7]

-

The cooled mixture is carefully diluted with 300 mL of ice water.[7]

-

The solution is neutralized by the batchwise addition of solid sodium carbonate until the effervescence ceases.[7]

-

The aqueous mixture is extracted three times with 150 mL portions of dichloromethane.[7]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

-

The resulting residue is purified by flash column chromatography on silica gel, using an elution gradient of 0% to 5% ethyl acetate in hexane.[7]

-

The purified product is collected as light yellow crystals (yield: 71%).[7]

Chemical Reactivity and Applications

The two bromine atoms on the thiazole ring are at positions with different reactivity, enabling selective and sequential reactions. This makes this compound a highly versatile intermediate in organic synthesis.[1]

Cross-Coupling Reactions

It is a key substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1][15] These reactions allow for the displacement of the bromine atoms to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of more complex molecules.[1][16]

Caption: Logical workflow of this compound in cross-coupling.

Applications in Synthesis

-

Pharmaceuticals: It is an intermediate in preparing 2,4-disubstituted thiazole derivatives with biological activities, such as survival motor neuron (SMN) protein modulators.[7] It is also used in the synthesis of antibiotics and other therapeutic agents.[2]

-

Natural Product Synthesis: It serves as a building block in the total synthesis of complex natural products like Melithiazole C.[4][7]

-

Agrochemicals: The compound is a precursor for fungicides and herbicides, contributing to crop protection and food security.[3][4]

-

Material Science: It is of interest for developing new materials with specific electronic or optical properties and specialty polymers with enhanced thermal stability.[3][4]

Biological and Pharmacological Significance

While this compound itself is primarily a synthetic intermediate, the thiazole core it provides is present in numerous compounds with significant biological activity.[17][18] Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[5][6][19]

-

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonist: this compound has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist.[20] This activity suggests potential therapeutic applications in treating inflammatory bowel diseases, such as Crohn's disease, by inhibiting the production of inflammatory mediators.[20]

-

Precursor to Bioactive Molecules: Its primary role is as a scaffold. By functionalizing the 2 and 4 positions, researchers can synthesize libraries of novel compounds for screening against various biological targets, including enzymes and receptors involved in cancer and infectious diseases.[5][6]

Caption: Applications derived from the this compound scaffold.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Danger | [9] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [9][21] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [9] |

| Personal Protective Equipment | N95 dust mask, chemical safety goggles, gloves | [9] |

| Storage Class | 11 (Combustible Solids) |[9] |

Conclusion

This compound is a fundamentally important heterocyclic building block with significant value for medicinal chemistry, agrochemical development, and material science. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity in cross-coupling reactions make it an indispensable tool for researchers. The ability to selectively functionalize the 2 and 4 positions provides a reliable pathway to novel thiazole derivatives with a wide spectrum of biological activities, ensuring its continued relevance in modern chemical research and drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (4175-77-3) at Nordmann - nordmann.global [nordmann.global]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 4175-77-3: 2,4-dibormothiazole | CymitQuimica [cymitquimica.com]

- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 4175-77-3 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 2,4-二溴噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 4175-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. 4175-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound(4175-77-3) 1H NMR [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 15. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. sphinxsai.com [sphinxsai.com]

- 19. mdpi.com [mdpi.com]

- 20. This compound | 4175-77-3 | FD09690 | Biosynth [biosynth.com]

- 21. AB467184 | CAS 4175-77-3 – abcr Gute Chemie [abcr.com]

An In-depth Technical Guide to 2,4-Dibromothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromothiazole is a versatile halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a five-membered thiazole (B1198619) ring with bromine atoms at the C2 and C4 positions, imparts distinct reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in the realm of drug discovery.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as an off-white or pale yellow crystalline powder.[3][4][5] It is stable under standard storage conditions, though protection from light and moisture is recommended to prevent degradation.[1]

Identification and General Properties

The fundamental identifiers and general properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 4175-77-3 | [6][7] |

| Molecular Formula | C₃HBr₂NS | [6][7] |

| Molecular Weight | 242.92 g/mol | [6][7] |

| Appearance | Off-white to light yellow crystalline powder | [3][4][5] |

| InChI | 1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H | [6][7] |

| InChI Key | MKEJZKKVVUZXIS-UHFFFAOYSA-N | [6][7] |

| SMILES | Brc1csc(Br)n1 | [6][7] |

Quantitative Physical and Chemical Data

This table presents the key quantitative data for this compound, crucial for experimental design and execution.

| Property | Value | Reference(s) |

| Melting Point | 80-84 °C | [6][7][8] |

| Boiling Point | 242.8 ± 13.0 °C (Predicted) | [1][8] |

| Density | 2.324 ± 0.06 g/cm³ (Predicted) | [1][8] |

| Flash Point | 100.6 °C | [1] |

| Solubility | Soluble in Methanol | [8][9] |

| pKa | -0.88 ± 0.10 (Predicted) | [10] |

| LogP | 2.6681 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

-

¹H NMR (500 MHz, CDCl₃): δ 7.21 (s, 1H).[4] This singlet corresponds to the proton at the C5 position of the thiazole ring.

-

IR and Mass Spectrometry: Spectral data for IR and MS are available through various chemical databases, confirming the functional groups and molecular weight of the compound.[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two bromine substituents on the electron-deficient thiazole ring. This structure allows for regioselective functionalization, making it a highly valuable synthetic intermediate.

-

Regioselective Cross-Coupling Reactions: The bromine atom at the C2 position is more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[2][8] This allows for selective substitution at the C2 position while leaving the C4 bromine available for subsequent transformations. This property is exploited in Suzuki, Stille, and Negishi coupling reactions.[2][4][8]

-

Halogen-Metal Exchange: The bromine atoms can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium, to form lithiated thiazole species.[4][11] These intermediates are potent nucleophiles for forming new carbon-carbon bonds.

-

Building Block for Complex Molecules: this compound is a key starting material in the synthesis of various biologically active compounds, including Melithiazole C and other 2,4-disubstituted thiazole derivatives with potential as survival motor neuron (SMN) protein modulators.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a key synthetic transformation.

Synthesis of this compound

General Procedure from 2,4-Thiazolidinedione (B21345): [4]

-

A mixture of 2,4-thiazolidinedione and phosphorus tribromide is heated (e.g., at 130 °C for 30 minutes).

-

The reaction mixture is cooled to room temperature and then carefully diluted with ice water.

-

The mixture is neutralized by the portion-wise addition of a solid base, such as sodium carbonate.

-

Once neutralized, the aqueous mixture is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Caption: General workflow for the synthesis of this compound.

Regioselective Suzuki Cross-Coupling

The selective reaction at the C2 position makes this compound an excellent substrate for sequential cross-coupling reactions. The following is a general protocol for a Suzuki coupling at the C2 position.

General Procedure:

-

To an oven-dried flask, add this compound, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added via syringe.

-

The reaction mixture is heated (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product, a 2-substituted-4-bromothiazole, is purified by column chromatography.

Caption: Simplified catalytic cycle for the Suzuki coupling of this compound.

Applications in Research and Drug Development

This compound is a cornerstone in the synthesis of compounds across various scientific disciplines due to the versatile thiazole scaffold.

-

Pharmaceutical Development: The thiazole ring is a common feature in many biologically active molecules. This compound is a precursor for synthesizing novel compounds with potential therapeutic activities, including antimicrobial, antifungal, and antitumor properties.[14][15] It is a key intermediate for drugs containing the thiazole ring, such as certain antibiotics.[14]

-

Agrochemicals: It is employed in the synthesis of potent fungicides and other crop protection agents, contributing to enhanced agricultural output.[2][3]

-

Material Science: The compound is used to create specialty polymers with desirable properties like enhanced thermal stability and chemical resistance.[2]

Caption: Key application areas of this compound as a synthetic precursor.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6][16]

-

Hazard Statements (H-phrases): H302, H315, H318, H335.[6][16]

-

Precautionary Statements (P-phrases): P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[6][16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (e.g., N95), should be worn when handling this compound.[16]

-

Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment.[8]

Conclusion

This compound is a highly functionalized and synthetically important molecule. Its well-defined physical properties and, most notably, its capacity for regioselective chemical transformations have established it as an indispensable tool for medicinal chemists, material scientists, and researchers in the agrochemical industry. The ability to selectively functionalize the C2 and C4 positions opens up a vast chemical space for the creation of novel and complex molecules with tailored properties. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. researchgate.net [researchgate.net]

- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bepls.com [bepls.com]

- 6. mdpi.com [mdpi.com]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. people.uniurb.it [people.uniurb.it]

- 11. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Profile of 2,4-Dibromothiazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on 2,4-Dibromothiazole, a versatile heterocyclic compound. Characterized by a thiazole (B1198619) ring substituted with two bromine atoms, this chemical intermediate is significant in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1] It serves as a crucial building block for developing fungicides and herbicides.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₃HBr₂NS[1][2][3][4][5] |

| Molecular Weight | 242.92 g/mol [1][2][4][5] |

| CAS Number | 4175-77-3[1][3][4] |

| Appearance | White to light yellow crystal/powder[1][5] |

| Melting Point | 76-88 °C[1] |

| Synonyms | 2,4-Dibromo-1,3-thiazole[1] |

Core Data Relationship

The following diagram illustrates the logical relationship between the compound and its primary molecular identifiers.

Caption: Core identifiers of this compound.

Disclaimer: This document provides fundamental data on this compound. As an AI, it cannot generate detailed experimental protocols or describe biological signaling pathways. Researchers should consult peer-reviewed literature and safety data sheets (SDS) for comprehensive experimental and safety information.

References

Spectroscopic Profile of 2,4-Dibromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic building block, 2,4-dibromothiazole. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of novel pharmaceutical agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

This compound is a key synthetic intermediate used in the preparation of a variety of biologically active molecules. Its structural elucidation through spectroscopic methods is a fundamental requirement for its application in medicinal chemistry and materials science. This guide summarizes the essential spectroscopic data to aid researchers in their synthetic and analytical endeavors.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | Singlet | 1H | H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 136.3 | C-2 |

| 124.3 | C-4 |

| 120.8 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Regions for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1475 | C=N and C=C Ring Stretching |

| Below 1000 | C-Br Stretching |

Mass Spectrometry (MS)

Detailed mass spectrometry data with specific m/z peaks for this compound is not widely reported. However, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 241, 243, 245 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Solvent: CDCl₃.

-

Reference: The solvent peak of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a solid, this compound can be prepared for IR analysis using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a small molecule like this compound is outlined in the diagram below.

Figure 1. A generalized workflow diagram illustrating the key stages of spectroscopic analysis for a small molecule.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound, essential for its unambiguous identification and use in synthetic applications. The provided NMR data, along with the predicted IR and MS characteristics, offer a solid foundation for researchers. The outlined experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data for this and similar compounds.

References

The Synthesis of 2,4-Dibromothiazole: A Journey from Historical Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization at the C2 and C4 positions, making it a valuable precursor for the synthesis of a wide array of more complex molecules, including biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing both the seminal early methods and the evolution towards more efficient and safer modern protocols. This document is intended to serve as a valuable resource for researchers by providing detailed experimental procedures, comparative data, and a clear visualization of the synthetic pathways.

Historical Context and Discovery

The first reported synthesis of this compound dates back to 1962 by Reynaud and colleagues.[1] Their pioneering work involved the treatment of 2,4-dihydroxythiazole (B183402) (the tautomeric form of 2,4-thiazolidinedione) with phosphorus oxybromide (POBr₃). This approach established the foundational route for accessing this important dibrominated heterocycle.

A common historical method for the synthesis of this compound involves the direct bromination of 2,4-thiazolidinedione (B21345) using a brominating agent like phosphorus tribromide (PBr₃). This reaction proceeds through a simultaneous aromatization and bromination of the 2,4-thiazolidinedione ring. While effective, these early methods often required harsh reagents and a large excess of the brominating agent.

Modern Synthetic Approaches

In recent years, research has focused on developing more optimized, efficient, and safer methods for the synthesis of this compound and other brominated thiazoles. A significant advancement has been the development of sequential bromination-debromination strategies that avoid the use of elemental bromine.[1] These modern approaches often provide higher yields and improved safety profiles.

A notable modern method involves the exhaustive bromination of 2,4-dihydroxythiazole to yield 2,4,5-tribromothiazole, followed by a selective debromination at the 5-position. However, a more direct and optimized approach, revisited and detailed by Uzelac and Rasmussen in 2017, involves the direct treatment of 2,4-thiazolidinedione with a suitable brominating agent under controlled conditions to achieve high yields of this compound.[1] This method, while based on the classical approach, offers refined conditions for improved outcomes.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the historical and a modern synthesis method for this compound, allowing for a clear comparison of their efficacy.

| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |

| Historical Method (Reynaud et al., 1962) | 2,4-Dihydroxythiazole | POBr₃ | Not specified in detail in secondary sources | Not specified in detail in secondary sources | 60% | [1] |

| Modern Optimized Method (Uzelac & Rasmussen, 2017) | 2,4-Thiazolidinedione | PBr₃ | 30 minutes | 130 °C | 85-91% | [1] |

Experimental Protocols

Historical Synthesis: General Concept (Based on Reynaud et al., 1962)

Modern Optimized Synthesis of this compound (Uzelac & Rasmussen, 2017)

This procedure is adapted from the work of Uzelac and Rasmussen, which provides an optimized and high-yielding synthesis from 2,4-thiazolidinedione.[1]

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus tribromide (PBr₃)

-

Ice water

-

Solid sodium carbonate

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

-

A mixture of 2,4-thiazolidinedione and phosphorus tribromide is heated at 130 °C for 30 minutes.

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is carefully diluted with ice water.

-

The aqueous solution is neutralized by the batchwise addition of solid sodium carbonate until the cessation of gas evolution.

-

The neutralized mixture is extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford this compound as a crystalline solid.

Expected Yield: 85-91%[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic approaches to this compound.

Caption: Historical Synthesis of this compound.

Caption: Modern Optimized Synthesis Workflow.

Conclusion

The synthesis of this compound has evolved from its initial discovery in 1962 to the highly optimized and efficient methods available to researchers today. The transition from early procedures using phosphorus oxybromide to modern protocols with refined conditions and reagents has led to significant improvements in yield and safety. This guide provides the necessary historical context and detailed experimental procedures to enable researchers to confidently synthesize this valuable chemical building block for their own discovery and development efforts. The provided comparative data and workflow diagrams serve as a quick reference to aid in the selection and execution of the most appropriate synthetic route.

References

A Technical Guide to the Research Applications of 2,4-Dibromothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromothiazole is a heterocyclic organic compound featuring a five-membered thiazole (B1198619) ring substituted with bromine atoms at the 2 and 4 positions.[1][2] This structure imparts unique chemical properties, making it a highly versatile and valuable building block in various fields of chemical research.[1][3] The presence of two reactive bromine atoms allows for selective functionalization, enabling the synthesis of a wide array of complex molecules.[4][5] Consequently, this compound has emerged as a critical intermediate in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of advanced polymers and materials with tailored properties.[1][3][6] This guide provides an in-depth overview of the core applications of this compound, focusing on its utility in synthetic chemistry, drug discovery, and materials science, complete with experimental protocols and visual workflows.

Applications in Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a prominent scaffold in numerous biologically active compounds and approved drugs, including sulfathiazole, ritonavir, and dasatinib.[7][8][9] this compound serves as a key starting material for the synthesis of novel 2,4-disubstituted thiazole derivatives with a broad spectrum of pharmacological activities.[7][10]

Antimicrobial and Antifungal Agents

Derivatives of this compound have shown significant promise as antimicrobial agents, combating resistant strains of bacteria and fungi.[3][4] The lipophilicity and reactivity of the thiazole core, modified through substitutions at the bromo-positions, are crucial for their biological activity.[11] For instance, novel series of 2,4-disubstituted thiazoles have been synthesized and evaluated for their in-vitro anti-Candida activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole.[11] The proposed mechanism for some of these antifungal agents involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway of the fungal cell membrane.[11]

Survival Motor Neuron (SMN) Protein Modulators

This compound is used as an intermediate in the preparation of 2,4-disubstituted thiazole derivatives that act as survival motor neuron (SMN) protein modulators.[10] These compounds are of significant interest for the treatment of spinal muscular atrophy, a debilitating genetic disorder.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonists

Research has identified this compound derivatives as nicotinic acetylcholine receptor (nAChR) antagonists.[12] By selectively blocking the binding of acetylcholine, these compounds can inhibit the production of inflammatory mediators, making them potential therapeutic agents for inflammatory bowel diseases like Crohn's disease.[12]

Summary of Biological Activities

The following table summarizes the biological activities of various derivatives synthesized from this compound.

| Derivative Class | Biological Activity | Target/Mechanism of Action | Quantitative Data (Example) |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Anti-Candida | Lanosterol-C14α-demethylase (CYP51) inhibition | MIC = 3.9 µg/mL against C. albicans (compared to Fluconazole MIC = 15.62 µg/mL)[11] |

| Thiazole-based benzylidene thiazolidinones | Antibacterial (Gram-positive and Gram-negative) | Membrane disruption leading to cytoplasmic leakage and apoptosis | - |

| 2,4-disubstituted thiazoles | SMN protein modulation | - | - |

| Substituted 2,4-dibromothiazoles | nAChR antagonism | Selective blocking of acetylcholine binding | - |

Core Synthetic Applications in Organic Chemistry

The differential reactivity of the two bromine atoms in this compound is the cornerstone of its synthetic utility. The carbon at the C2 position is more electron-deficient and, therefore, more susceptible to nucleophilic substitution and cross-coupling reactions than the C4 position.[5] This regioselectivity allows for a stepwise and controlled introduction of different substituents.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters. It is a robust method for introducing aryl and vinyl substituents.[13][14]

-

Stille Coupling: Involves the reaction with organotin compounds (stannanes).[15][16] It is particularly useful due to the stability and functional group tolerance of the organotin reagents.[15]

-

Negishi Coupling: Utilizes organozinc reagents, which are highly reactive and allow for the formation of C-C bonds with a variety of substrates.[5][17]

-

Sonogashira Coupling: This method is used to introduce alkynyl groups by coupling with terminal alkynes.[17][18]

The general workflow for creating 2,4-disubstituted thiazoles involves an initial regioselective cross-coupling at the C2 position, followed by a second coupling reaction at the C4 position.[5][17]

References

- 1. CAS 4175-77-3: 2,4-dibormothiazole | CymitQuimica [cymitquimica.com]

- 2. This compound 97 4175-77-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. This compound (4175-77-3) at Nordmann - nordmann.global [nordmann.global]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. This compound | 4175-77-3 [chemicalbook.com]

- 11. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 4175-77-3 | FD09690 | Biosynth [biosynth.com]

- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Stille Coupling | NROChemistry [nrochemistry.com]

- 16. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The X-ray Crystal Structure of 2,4-Dibromothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of 2,4-dibromothiazole, a key heterocyclic building block in medicinal chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Fmm2. A notable feature of the crystal structure is a disorder where the molecules are randomly oriented with respect to the direction of the Br–C(2)–N–C(4)–Br unit, and the sulfur atom and the C(5)-H group show mixed occupancy.[1]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₃HBr₂NS |

| Formula Weight | 242.92 |

| Temperature | 93(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| Unit Cell Dimensions | a = 6.700(10) Å |

| b = 16.21(3) Å | |

| c = 5.516(8) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 598.1(18) ų |

| Z | 4 |

| Density (calculated) | 2.694 Mg/m³ |

| Absorption Coefficient | 15.355 mm⁻¹ |

| F(000) | 448 |

| Crystal Size | 0.15 x 0.12 x 0.10 mm³ |

| Theta range for data collection | 4.31 to 27.50° |

| Index ranges | -8 ≤ h ≤ 8, -21 ≤ k ≤ 21, -7 ≤ l ≤ 7 |

| Reflections collected | 3023 |

| Independent reflections | 360 [R(int) = 0.088] |

| Completeness to theta = 25.00° | 99.6 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.282 and 0.188 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 360 / 0 / 29 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0398, wR2 = 0.0934 |

| R indices (all data) | R1 = 0.0460, wR2 = 0.0963 |

| Largest diff. peak and hole | 0.819 and -0.793 e.Å⁻³ |

Molecular Geometry

Due to the disordered nature of the crystal structure, the precise bond lengths and angles for a single, ordered molecule of this compound cannot be definitively presented. The refinement of the disordered model provides average positions for the atoms. For detailed analysis of the molecular geometry, including specific bond lengths, bond angles, and torsion angles, it is recommended to refer to the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1033511.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the simultaneous aromatization and bromination of 2,4-thiazolidinedione (B21345) using phosphorus oxybromide (POBr₃). An optimized, safer procedure avoids the use of elemental bromine.

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus oxybromide (POBr₃)

-

Toluene (B28343) (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

Procedure:

-

A mixture of 2,4-thiazolidinedione (1.0 eq) and phosphorus oxybromide (2.5 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours.

-

After cooling to room temperature, the mixture is carefully poured into a beaker containing ice and water.

-

The aqueous mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using hexanes as the eluent.

-

Removal of the solvent from the collected fractions affords pure this compound as a white to light yellow crystalline solid.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as toluene or a mixture of hexanes and a more polar solvent.

Data Collection and Structure Refinement:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray diffraction data are collected at a low temperature (e.g., 93 K) to minimize thermal vibrations, using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

-

The crystal-to-detector distance is set, and a series of frames are collected with varying ω and φ angles.

-

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software such as CHECKCIF.

Visualizations

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Caption: Key findings and significance of the this compound crystal structure.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,4-Dibromothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions involving 2,4-dibromothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole (B1198619) scaffold in a wide array of biologically active compounds and functional materials. The selective functionalization of this compound at the C2 and C4 positions allows for the synthesis of diverse libraries of substituted thiazoles for drug discovery and lead optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis.[1][4] In the context of this compound, the Suzuki-Miyaura coupling offers a regioselective pathway to introduce aryl, heteroaryl, or vinyl substituents, paving the way for the synthesis of complex molecules.

The inherent electronic properties of the thiazole ring govern the regioselectivity of the coupling reaction. The C2 position of this compound is more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst. This inherent reactivity allows for the selective mono-functionalization at the C2 position to yield 2-substituted-4-bromothiazoles.[5][6][7] Subsequent coupling at the C4 position can then be achieved, often under different reaction conditions, to afford 2,4-disubstituted thiazoles.

Reaction Schemes and Regioselectivity

The Suzuki-Miyaura coupling of this compound can be controlled to selectively yield either mono- or di-substituted products.

Scheme 1: Regioselective Mono-arylation at the C2 Position

References

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stille Coupling Protocols for the Functionalization of 2,4-Dibromothiazole: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2,4-dibromothiazole using the Stille cross-coupling reaction. The inherent reactivity differences between the C2 and C4 positions of the thiazole (B1198619) ring allow for regioselective functionalization, making this a powerful tool for the synthesis of complex, substituted thiazole derivatives, which are common motifs in pharmaceuticals and functional materials.

Introduction

The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide. In the context of this compound, the Stille coupling offers a strategic approach to introduce a variety of organic substituents with a high degree of control.

The electronic properties of the this compound ring govern the regioselectivity of the coupling reaction. The C2 position is more electron-deficient than the C4 position, rendering it more susceptible to oxidative addition by the palladium(0) catalyst. This intrinsic reactivity allows for the selective functionalization of the C2 position while leaving the bromine at the C4 position intact for subsequent transformations. This sequential functionalization strategy is a cornerstone for the divergent synthesis of 2,4-disubstituted thiazoles.

Data Presentation: Regioselective Stille Coupling of this compound

The following tables summarize quantitative data for the Stille coupling of this compound, highlighting the conditions for selective functionalization at the C2 and C4 positions.

Table 1: Selective Functionalization at the C2 Position of this compound

| Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Pyridyl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Toluene (B28343) | 110 | 16 | 75 | [1][2] |

| Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | THF | 70 | 12 | 82 | [1][2] |

| Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 24 | 78 | [1][2] |

| 2-Thienyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 18 | 85 | [1][2] |

Table 2: Functionalization at the C4 Position of 2-Substituted-4-bromothiazoles

| 2-Substituted-4-bromothiazole | Organostannane (R'-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenyl-4-bromothiazole | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 65 | [1][2] |

| 2-(2-Thienyl)-4-bromothiazole | Phenyl-SnBu₃ | Pd₂(dba)₃ (3) | AsPh₃ (12) | Dioxane | 100 | 20 | 72 | [1][2] |

| 2-Vinyl-4-bromothiazole | 2-Pyridyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | DMF | 100 | 16 | 58-62 | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments in the functionalization of this compound via Stille coupling.

Protocol 1: General Procedure for the Regioselective Stille Coupling at the C2 Position

This protocol describes the synthesis of 2-aryl-4-bromothiazoles.

Materials:

-

This compound

-

Aryl-tributylstannane (e.g., Phenyl-SnBu₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Add anhydrous toluene (10 mL) via syringe.

-

Add the aryl-tributylstannane (1.1 mmol, 1.1 equiv) to the solution.

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

-

The reaction mixture is heated to 100 °C and stirred for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired 2-aryl-4-bromothiazole.

Protocol 2: General Procedure for the Stille Coupling at the C4 Position

This protocol describes the synthesis of 2,4-disubstituted thiazoles starting from a 2-substituted-4-bromothiazole.

Materials:

-

2-Substituted-4-bromothiazole (e.g., 2-phenyl-4-bromothiazole)

-

Organostannane (e.g., Tributyl(vinyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Standard inert atmosphere glassware and equipment

-

Solvents for workup and purification

Procedure:

-

In a glovebox or under a stream of argon, add the 2-substituted-4-bromothiazole (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to a dry Schlenk flask.

-

Add the anhydrous solvent (10 mL).

-

Add the organostannane (1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 100-110 °C) and stir for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of potassium fluoride (B91410) (to remove tin byproducts) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield the 2,4-disubstituted thiazole.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this application note.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for Stille coupling.

References

Synthesis of 2,4-Disubstituted Thiazole Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the thiazole (B1198619) ring system represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, making the efficient synthesis of substituted thiazoles a critical endeavor in the quest for novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted thiazole derivatives, a class of compounds with significant pharmacological potential.

The strategic placement of substituents at the 2 and 4 positions of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. These derivatives have demonstrated a range of effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The versatility of the thiazole scaffold continues to inspire the development of new synthetic methodologies aimed at improving efficiency, yield, and substituent diversity.

Key Synthetic Methodologies

Several synthetic strategies have been established for the preparation of 2,4-disubstituted thiazoles. The most prominent among these are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis, alongside modern variations such as one-pot and microwave-assisted procedures.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely employed method for the construction of the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793).[3][4] This method is valued for its reliability and the broad range of commercially available starting materials.

dot graph Hantzsch_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

reactant1 [label="α-Haloketone (R¹COCH₂X)", fillcolor="#F1F3F4"]; reactant2 [label="Thioamide (R²CSNH₂)", fillcolor="#F1F3F4"]; intermediate [label="Thiazoline Intermediate", shape=ellipse, fillcolor="#FBBC05"]; product [label="2,4-Disubstituted Thiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> intermediate [label=" Condensation "]; reactant2 -> intermediate; intermediate -> product [label=" Dehydration/Tautomerization "]; } caption: General scheme of the Hantzsch thiazole synthesis.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds. While more specific in its product scope, it is a valuable method for accessing this particular class of substituted thiazoles.

dot graph Cook_Heilbron_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal"];

reactant1 [label="α-Aminonitrile (R¹CH(NH₂)CN)", fillcolor="#F1F3F4"]; reactant2 [label="Carbon Disulfide (CS₂)", fillcolor="#F1F3F4"]; intermediate [label="Dithiocarbamate Intermediate", shape=ellipse, fillcolor="#FBBC05"]; product [label="5-Amino-2-mercaptothiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> intermediate; reactant2 -> intermediate; intermediate -> product [label=" Cyclization "]; } caption: General scheme of the Cook-Heilbron thiazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2,4-disubstituted thiazoles via the Hantzsch synthesis and a one-pot methodology.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a simple 2,4-disubstituted thiazole using a conventional heating method.[4]

Materials:

-

Thiourea

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Equipment:

-

20 mL scintillation vial with stir bar

-

Hot plate with stirring capability

-

100 mL beaker

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In the 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and the stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to a low to medium heat setting (approximately 100°C) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

-

Filter the mixture through a Büchner funnel.

-

Wash the collected solid with deionized water.

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot Synthesis of 2,4-Disubstituted Thiazoles from Acyl Chlorides

This protocol details a one-pot cascade reaction for the synthesis of 2,4-disubstituted thiazoles directly from commercially available acid chlorides.[5]

Materials:

-

Acyl chloride (1.0 mmol)

-

β-Azido disulfide (0.5 mmol)

-

Triphenylphosphine (B44618) (PPh₃) (1.2 mmol)

-

Toluene (B28343) (5 mL)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of the acyl chloride (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add the β-azido disulfide (0.5 mmol).

-

Add triphenylphosphine (1.2 mmol) to the mixture.

-

Heat the reaction mixture at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-